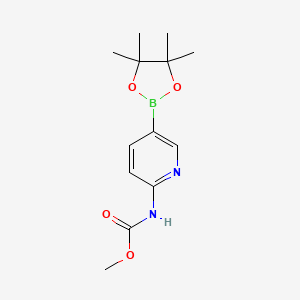

Methyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate

説明

“Methyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate” is a chemical compound. It is an organic intermediate with borate and sulfonamide groups . The molecular formula is C13H18BNO4 .

Molecular Structure Analysis

The molecular structure of this compound can be characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction . The actual value of the crystal structure is consistent with the value calculated by density functional theory (DFT) .Physical and Chemical Properties Analysis

The predicted boiling point of this compound is 383.9±27.0 °C, and its density is 1.12 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C . The pKa is predicted to be 1.68±0.12 .科学的研究の応用

Synthesis and Structural Analysis

Research has been conducted on the synthesis of compounds related to methyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate. For instance, Huang et al. (2021) synthesized boric acid ester intermediates with benzene rings, confirming their structures through FTIR, NMR spectroscopy, and mass spectrometry. X-ray diffraction and DFT calculations were used to analyze the molecular structures, revealing consistency between the optimized molecular structures and crystal structures (Huang et al., 2021).

Vibrational Properties and Spectroscopic Analysis

In a related study, Wu et al. (2021) synthesized similar compounds and characterized their structures using spectroscopy techniques. They also performed conformational analysis and vibrational studies, providing insights into the physicochemical properties of these compounds (Wu et al., 2021).

Chemical Reactivity and Molecular Orbital Analysis

Sopková-de Oliveira Santos et al. (2003) reported on the structure and reactivity of pyridin-2-ylboron derivatives, focusing on the differences in chemical reactivity and molecular orbital distributions, which are essential for understanding the behavior of such compounds in various reactions (Sopková-de Oliveira Santos et al., 2003).

Catalytic Applications

Takagi and Yamakawa (2013) explored the synthesis of arenes through palladium-catalyzed borylation, demonstrating the utility of these compounds in catalysis and synthetic chemistry (Takagi & Yamakawa, 2013).

Polymer Synthesis and Properties

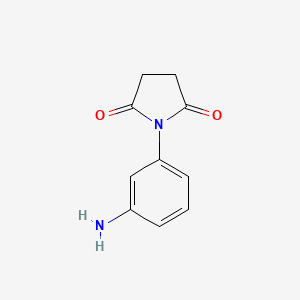

In the field of materials science, Welterlich et al. (2012) synthesized polymers containing pyrrolo[3,2-b]pyrrole-2,5-dione units, highlighting the potential of these compounds in the development of new materials with unique properties (Welterlich et al., 2012).

Safety and Hazards

The compound is classified under the GHS07 hazard class. The hazard statements include H335 (May cause respiratory irritation), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF ON SKIN: Wash with plenty of soap and water (P302+P352) .

作用機序

Boronic Acids and Esters

Boronic acids and their esters are widely used in organic chemistry for Suzuki-Miyaura coupling reactions, which are palladium-catalyzed cross-coupling reactions. These reactions are used to form carbon-carbon bonds, a key step in the synthesis of many organic compounds .

Carbamates

Carbamates are organic compounds derived from carbamic acid. They have a wide range of applications, from use as solvents and resins to pharmaceuticals. In the context of pharmaceuticals, carbamates often act by inhibiting acetylcholinesterase, an important enzyme in the nervous system .

Pyridines

Pyridines are aromatic compounds that are often used as precursors to agrochemicals and pharmaceuticals. They can act as ligands in coordination chemistry, forming complexes with metals. The nitrogen atom in the pyridine ring can donate its lone pair of electrons to form a coordinate bond with a metal .

生化学分析

Biochemical Properties

Methyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. The boronate ester group in this compound can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the study of enzyme mechanisms and protein-ligand interactions. For instance, it can interact with serine hydrolases, where the boronate ester mimics the transition state of the enzyme’s natural substrate, thereby inhibiting the enzyme’s activity . Additionally, this compound can bind to specific proteins, altering their conformation and function, which can be useful in probing protein structure and dynamics.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of key enzymes and receptors involved in signal transduction. For example, it may inhibit kinases or phosphatases, leading to altered phosphorylation states of signaling proteins and subsequent changes in gene expression . Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes, potentially leading to changes in metabolite levels and metabolic flux. These effects can vary depending on the cell type and the specific cellular context.

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with target biomolecules. The boronate ester group can react with nucleophilic residues in enzymes, such as serine or threonine, leading to enzyme inhibition . This interaction can be reversible, allowing for the study of dynamic biochemical processes. Additionally, the compound can bind to DNA or RNA, potentially affecting gene expression by altering the transcriptional or translational machinery. These molecular interactions underpin the compound’s effects on cellular function and biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions, such as high temperature or extreme pH . Long-term studies have shown that the compound can have sustained effects on cellular function, with potential cumulative impacts on cell viability and metabolism. These temporal effects are important considerations for experimental design and data interpretation.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical and cellular effects without significant adverse outcomes . At higher doses, the compound may induce toxic effects, such as organ damage or systemic toxicity, which can limit its therapeutic potential. Threshold effects have been observed, where a specific dose range is required to achieve the desired biochemical effects without causing harm to the animal . These findings highlight the importance of dose optimization in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with metabolic enzymes. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . These metabolic transformations can affect the compound’s bioavailability and efficacy, as well as its potential for causing adverse effects. Understanding the metabolic pathways of this compound is crucial for predicting its behavior in biological systems and for developing strategies to mitigate any negative impacts.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties and interactions with transport proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm, nucleus, and organelles, where it can exert its biochemical effects. The distribution of the compound within tissues can also be affected by factors such as blood flow, tissue permeability, and binding to plasma proteins.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, it may be localized to the nucleus to interact with DNA or RNA, or to the mitochondria to affect metabolic processes. The subcellular localization can also influence the compound’s stability and degradation, as different cellular environments may have varying conditions that affect its chemical properties. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and for optimizing its use in biochemical research.

特性

IUPAC Name |

methyl N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BN2O4/c1-12(2)13(3,4)20-14(19-12)9-6-7-10(15-8-9)16-11(17)18-5/h6-8H,1-5H3,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDYHEIDRTYYVQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90590389 | |

| Record name | Methyl [5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073372-02-7 | |

| Record name | Methyl [5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1073372-02-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-Methylbenzyl)sulfanyl]ethanamine](/img/structure/B1318638.png)